molecular formula C8H6F2O B3261393 2,3-Difluoro-4-vinylphenol CAS No. 343305-64-6

2,3-Difluoro-4-vinylphenol

Cat. No.: B3261393
CAS No.: 343305-64-6
M. Wt: 156.13 g/mol
InChI Key: UCBGDYNJUOJESM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3-difluorophenol with acetylene under specific conditions to introduce the vinyl group .

Industrial Production Methods: Industrial production of 2,3-Difluoro-4-vinylphenol involves large-scale chemical processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-vinylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-vinylphenol involves its interaction with specific molecular targets and pathways. The vinyl group allows for polymerization reactions, making it a valuable monomer in the synthesis of various polymers. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-4-vinylphenol is unique due to the presence of both fluorine atoms and a vinyl group, which confer distinct chemical properties. The fluorine atoms increase the compound’s electron-withdrawing capacity, enhancing its reactivity and stability compared to non-fluorinated analogs .

Properties

IUPAC Name

4-ethenyl-2,3-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-2-5-3-4-6(11)8(10)7(5)9/h2-4,11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBGDYNJUOJESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=C(C=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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